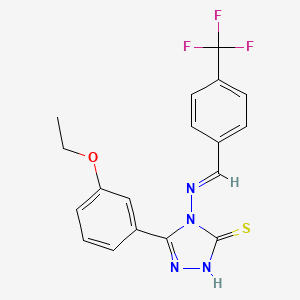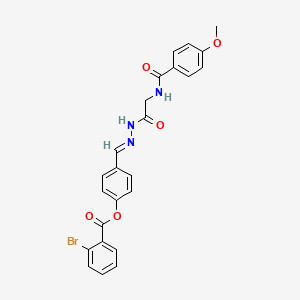
2-(2-(5-Bromo-2-ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(5-Bromo-2-ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Bromo-2-ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with hydrazine derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting hydrazone is then reacted with 4-methylphenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the hydrazone moiety.
Reduction: Reduction reactions could target the carbonyl group or the hydrazone linkage.
Substitution: The bromine atom in the benzylidene ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use as a therapeutic agent due to its hydrazone structure.
Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, hydrazones can act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(5-Bromo-2-ethoxybenzylidene)hydrazino)-N-(4-chlorophenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-(2-(5-Bromo-2-ethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the 4-methylphenyl moiety may impart distinct properties compared to similar compounds.
Propriétés
Numéro CAS |
765310-66-5 |
|---|---|
Formule moléculaire |
C18H18BrN3O3 |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
N'-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C18H18BrN3O3/c1-3-25-16-9-6-14(19)10-13(16)11-20-22-18(24)17(23)21-15-7-4-12(2)5-8-15/h4-11H,3H2,1-2H3,(H,21,23)(H,22,24)/b20-11+ |
Clé InChI |
NVOPTTVIYQHEOF-RGVLZGJSSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C(=O)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(Diethylamino)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12027618.png)
![N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12027625.png)
![5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027633.png)


![[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12027640.png)
![[1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12027645.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12027671.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12027674.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12027700.png)
![(5E)-2-(4-chlorophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027708.png)
![N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027709.png)
